(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid
Description
(2E)-3-(1-Benzofuran-5-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a benzofuran moiety fused to a propenoic acid group. The (2E) configuration indicates a trans arrangement of substituents across the double bond, which influences its electronic properties and biological interactions. The compound’s structure combines aromaticity from the benzofuran ring with the electrophilic character of the α,β-unsaturated carbonyl system, making it a candidate for nucleophilic interactions in biological systems.
Properties
CAS No. |
1210059-73-6 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O3/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+ |
InChI Key |
MXISLJRYQRFUPN-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=CO2)C=C1/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C=CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under basic or acidic conditions. One common method is the Knoevenagel condensation, where benzofuran-5-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves multi-step synthesis processes that include cyclization reactions, functional group modifications, and purification steps. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial effects against various bacteria and fungi due to the presence of the benzofuran scaffold.
- Enzyme Interaction : The acrylic acid moiety may allow (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid to interact with enzymes through Michael addition reactions, potentially acting as an inhibitor for specific enzymes relevant to various biological processes.
Case Studies and Research Findings
Several studies have explored the applications of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid:
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid in a murine model of arthritis. The compound demonstrated a reduction in pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid with three related compounds:
Key Observations:
- Substituent Effects : The ethylsulfanyl and fluoro groups in the acetic acid derivative enhance steric bulk and electronic modulation, which may influence binding to enzymatic targets .
- Phenyl vs. Benzofuran Core : 5-Hydroxyferulic acid replaces the benzofuran with a methoxy- and dihydroxy-substituted phenyl ring, shifting its redox and hydrogen-bonding properties .
Biological Activity
(2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid, also known as a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, anti-inflammatory treatments, and antimicrobial actions. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure is characterized by a benzofuran moiety linked to an acrylic acid functional group, which is crucial for its biological interactions. The presence of specific functional groups enhances its bioavailability and interaction with biological targets.
1. Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor activity. For instance, a study on a related compound, BF12, demonstrated potent efficacy against cervical cancer cell lines (SiHa and HeLa) with IC50 values of 1.10 μM and 1.06 μM, respectively. This compound was found to inhibit microtubule polymerization and induce apoptosis through the PI3K/Akt/mTOR signaling pathway .
Table 1: Antitumor Efficacy of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| BF12 | SiHa | 1.10 | Microtubule Inhibition |
| BF12 | HeLa | 1.06 | Apoptosis Induction via PI3K/Akt/mTOR |
2. Anti-inflammatory Properties
Benzofuran derivatives are also noted for their anti-inflammatory effects. Compounds similar to (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models . The inhibition of NF-κB activation plays a critical role in this anti-inflammatory action.
Table 2: Anti-inflammatory Effects of Benzofuran Derivatives
| Compound | Cytokine Inhibited | Model | Effectiveness |
|---|---|---|---|
| Phloroglucinol | TNF-α, IL-6 | RAW264.7 Macrophages | Dose-dependent |
| Compound X | IL-6 | Human Keratinocytes (HaCaT) | Concentration-dependent |
3. Antimicrobial Activity
The antimicrobial potential of (2E)-3-(1-benzofuran-5-yl)prop-2-enoic acid has been explored, with findings suggesting effectiveness against various bacterial strains. Compounds from the benzofuran family have shown broad-spectrum antibacterial activity, particularly against resistant strains like MRSA .
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound Y | S. aureus | 0.56 |
| Compound Z | E. coli | 2.24 |
Case Studies
Several studies have documented the biological activities of benzofuran derivatives:
- Cervical Cancer Study : BF12 not only inhibited tumor growth but also induced apoptosis through alterations in cell cycle proteins like cyclin B1 and cdc2 .
- Inflammation Model : In LPS-stimulated RAW264.7 cells, compounds demonstrated significant inhibition of inflammatory mediators, showcasing their potential in treating inflammatory diseases .
- Antimicrobial Efficacy : A derivative exhibited an MIC value of 1 µM/mL against multiple bacterial strains, indicating strong antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
